molecular formula C14H15NO2S2 B5705903 N-(4-methylphenyl)-4-(methylthio)benzenesulfonamide

N-(4-methylphenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5705903
M. Wt: 293.4 g/mol
InChI Key: NUAABJUVHWNRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(methylthio)benzenesulfonamide, also known as Methylthioninormethylphenidate (MTMP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MTMP is a derivative of methylphenidate, a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD). The synthesis method of MTMP involves the reaction of 4-methylthiobenzenesulfonyl chloride with 4-methylaminophenylacetone.

Mechanism of Action

The mechanism of action of MTMP is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters, which are involved in regulating mood, attention, and cognitive function.
Biochemical and Physiological Effects
MTMP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. MTMP has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.

Advantages and Limitations for Lab Experiments

MTMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of potential therapeutic applications. However, there are also limitations to its use. MTMP can have negative effects on cardiovascular health, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MTMP. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Further studies are needed to better understand its mechanism of action and to determine the optimal dosage and administration route. Another area of interest is its potential as a treatment for addiction, particularly cocaine addiction. More research is needed to determine its effectiveness and safety in human subjects.

Synthesis Methods

The synthesis of MTMP involves the reaction of 4-methylthiobenzenesulfonyl chloride with 4-methylaminophenylacetone in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

MTMP has been the subject of various scientific studies due to its potential as a therapeutic agent. One study investigated the effects of MTMP on the cognitive function of rats and found that it improved working memory and attention. Another study investigated the potential of MTMP as a treatment for cocaine addiction and found that it reduced cocaine-seeking behavior in rats.

properties

IUPAC Name

N-(4-methylphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-11-3-5-12(6-4-11)15-19(16,17)14-9-7-13(18-2)8-10-14/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAABJUVHWNRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide

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